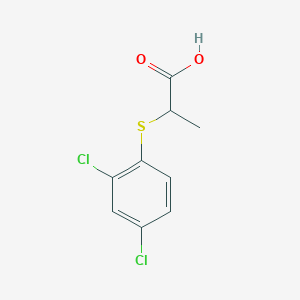![molecular formula C12H15BrFNOS B3089471 2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- CAS No. 1194044-26-2](/img/structure/B3089471.png)
2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfinamide group, a fluorine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- typically involves the reaction of 1-(2-fluoro-5-bromophenyl)ethanone with ®-(+)-2-methyl-2-propanesulfinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine and bromine atoms can also participate in various interactions, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propanesulfinamide, N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methyl-, [S®]-
- 2-Propanesulfinamide, N-[1-(2-chloro-5-bromophenyl)ethylidene]-2-methyl-, [S®]-
Uniqueness
Compared to similar compounds, 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- is unique due to the presence of both fluorine and bromine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
1194044-26-2 |
|---|---|
Fórmula molecular |
C12H15BrFNOS |
Peso molecular |
320.22 g/mol |
Nombre IUPAC |
(S)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m0/s1 |
Clave InChI |
WOADMISSFZLHGL-KRWDZBQOSA-N |
SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
SMILES isomérico |
CC(=N[S@@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
SMILES canónico |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


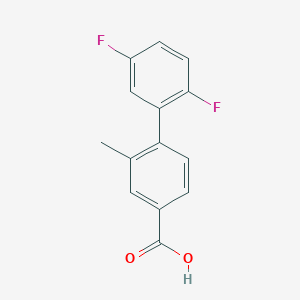
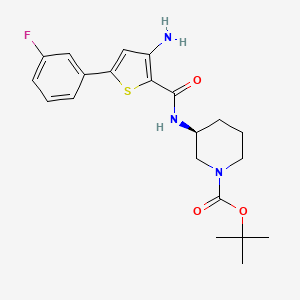
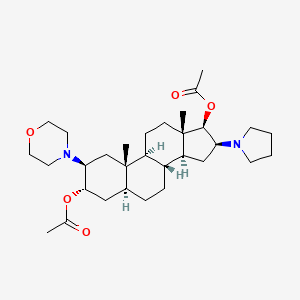
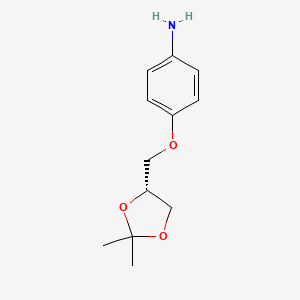
![7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)
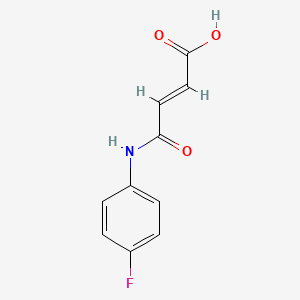
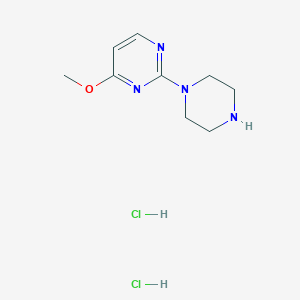
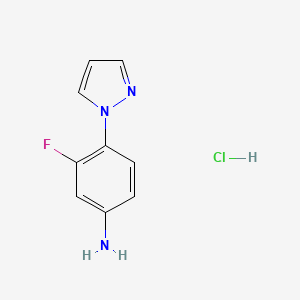
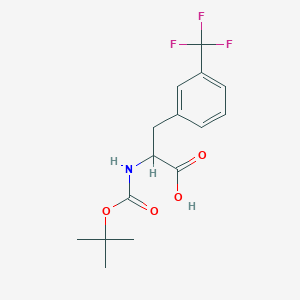
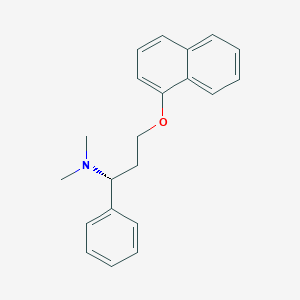
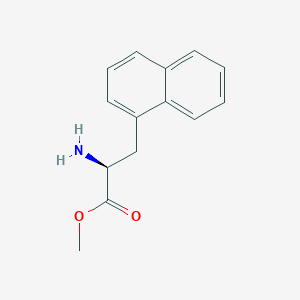
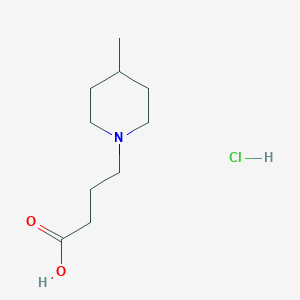
![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
